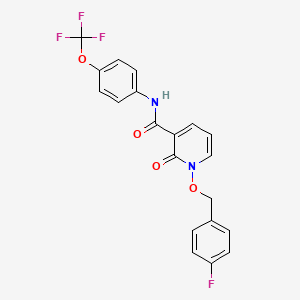![molecular formula C17H15NO2S2 B2831117 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034255-21-3](/img/structure/B2831117.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, and an acetylthiophene moiety, which is a thiophene ring substituted with an acetyl group.
作用機序
Target of Action
The primary target of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide, also known as N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide, is the STING protein . STING, or Stimulator of Interferon Genes, is a regulatory protein localized in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound is a STING agonist, and it has been shown to increase the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of this compound and the STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Result of Action
The activation of STING by this compound leads to the priming of the innate immune responses, which can lead to valid antitumor efficacy . It also leads to the recruitment of NK cells and T cells, contributing to antitumor immunity .
準備方法
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine under appropriate reaction conditions . The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
科学的研究の応用
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
類似化合物との比較
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11(19)14-7-6-13(21-14)8-9-18-17(20)16-10-12-4-2-3-5-15(12)22-16/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDOJSVHKUDRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)
![6-Oxospiro[3.3]heptane-2-carboxamide](/img/structure/B2831044.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)
![methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate](/img/structure/B2831048.png)

![1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2831050.png)
![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2831056.png)
